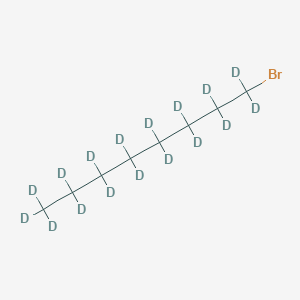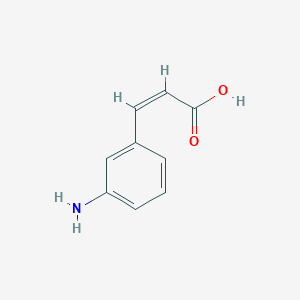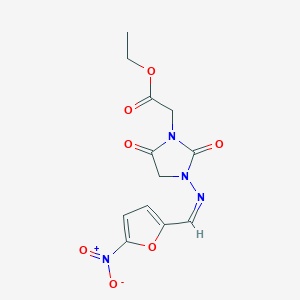
1-Bromooctane-d17
Overview
Description
1-Bromooctane-d17, also known as Octyl-d17 bromide, is a deuterated derivative of 1-bromooctane. The “d17” in its name indicates the presence of deuterium, a stable isotope of hydrogen, in the compound. This compound belongs to the family of alkyl bromides and is commonly used as a labeled compound in various research applications, particularly in the field of chemistry .
Mechanism of Action
Target of Action
1-Bromooctane-d17 is a deuterated derivative of 1-bromooctane, a chemical compound belonging to the family of alkyl bromides As a deuterated compound, it is commonly used as a labeled compound in various research applications, particularly in the field of chemistry .
Mode of Action
The mode of action of this compound involves its use as a tracer or reference compound in studies involving organic synthesis, reaction mechanisms, and metabolism pathways . Deuterium labeling involves replacing one or more hydrogen atoms with deuterium atoms, which have a slightly higher mass due to the presence of an extra neutron . This labeling technique allows for the tracking and identification of molecules in complex systems, providing valuable insights into their behavior and interactions .
Biochemical Pathways
This compound finds utility as a tracer or reference compound in studies involving organic synthesis, reaction mechanisms, and metabolism pathways . By incorporating deuterium into the compound, researchers can distinguish between different isotopologues and accurately determine reaction rates, identify reaction intermediates, and investigate kinetic isotope effects .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of the action of this compound is the generation of valuable insights into the behavior and interactions of molecules in complex systems . This includes the ability to accurately determine reaction rates, identify reaction intermediates, and investigate kinetic isotope effects .
Biochemical Analysis
Biochemical Properties
1-Bromooctane-d17 is used as a tracer or reference compound in studies involving organic synthesis, reaction mechanisms, and metabolism pathways . By incorporating deuterium into the compound, researchers can distinguish between different isotopologues and accurately determine reaction rates, identify reaction intermediates, and investigate kinetic isotope effects
Molecular Mechanism
It is known that deuterium labeling allows for the tracking and identification of molecules in complex systems, providing valuable insights into their behavior and interactions
Preparation Methods
1-Bromooctane-d17 is synthesized through the bromination of octane-d17. The synthetic route typically involves the following steps:
Deuteration of Octane: Octane is first deuterated to produce octane-d17. This process involves the replacement of hydrogen atoms with deuterium atoms.
Bromination: The deuterated octane is then subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). .
Chemical Reactions Analysis
1-Bromooctane-d17 undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound readily undergoes nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Common reagents used in these reactions include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3). The major products formed from these reactions are alcohols, nitriles, and azides, respectively.
Elimination Reactions: this compound can also undergo elimination reactions to form alkenes. .
Scientific Research Applications
1-Bromooctane-d17 has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a tracer or reference compound in studies involving organic synthesis and reaction mechanisms. The incorporation of deuterium allows researchers to track and identify molecules in complex systems, providing valuable insights into their behavior and interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium-labeled compounds like this compound serve as internal standards or reference compounds in NMR spectroscopy. They aid in the precise determination of chemical shifts, spin-spin couplings, and other NMR parameters.
Metabolism Studies: This compound is used in metabolism studies to investigate reaction rates, identify reaction intermediates, and study kinetic isotope effects.
Pharmaceutical Research: This compound is utilized in drug development and clinical trials to study its potential therapeutic effects and applications in cancer research and other diseases
Comparison with Similar Compounds
1-Bromooctane-d17 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1-Bromooctane: The non-deuterated form of this compound, commonly used in organic synthesis and as an extraction solvent.
1-Bromohexane: Another alkyl bromide used in organic synthesis and as a reagent in various chemical reactions.
1-Bromopentane: Similar to 1-Bromooctane, used in organic synthesis and as a reagent in chemical reactions.
1-Bromobutane: A shorter-chain alkyl bromide used in organic synthesis and as a reagent in chemical reactions
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKOFRJSULQZRM-OISRNESJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583839 | |
| Record name | 1-Bromo(~2~H_17_)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126840-36-6 | |
| Record name | 1-Bromo(~2~H_17_)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 126840-36-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














